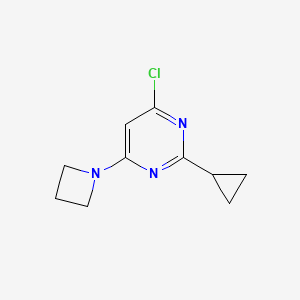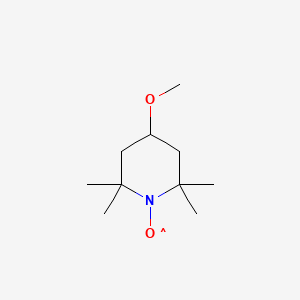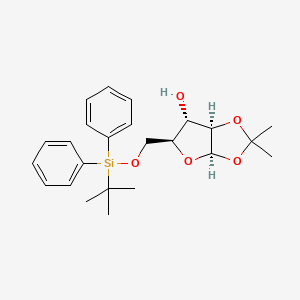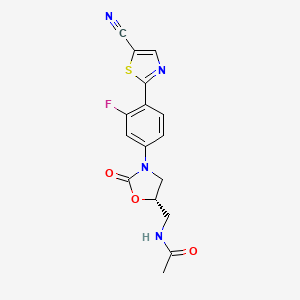![molecular formula C10H11NO4 B1365176 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid CAS No. 61916-60-7](/img/structure/B1365176.png)
3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid
概要
説明
“3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid” is a chemical compound with the molecular formula C10H11NO4 . It is also known by other names such as “trans-2-Propenoic acid, 3-(4-methoxyphenyl)-”, “(E)-p-Methoxy-cinnamic acid”, and "trans-4-methoxycinnamic acid" . The compound has a molecular weight of 209.2 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a methoxyphenyl group, an amino group, and an oxopropanoic acid group . The InChI code for this compound is 1S/C10H11NO4/c1-15-8-4-2-7(3-5-8)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) .
科学的研究の応用
Chemical Synthesis and Modification
3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid and its derivatives are extensively utilized in chemical synthesis. For instance, the enantioselective reduction of 3-aryl-2-oxopropanoic acids, including derivatives of this compound, is a crucial process in the preparation of substituted phenyllactic or aryllactic acids. These acids are significant constituents of depsipeptides, a large class of natural products expressing a wide range of biological activities. The substrate selectivity of transition-metal and enzyme-catalyzed methods for their synthesis has been a subject of comparative research studies (Lüttenberg, Ta, Heyden, & Scherkenbeck, 2013). Additionally, this compound is used in the synthesis of various compounds, including the preparation of enantiomerically pure 3-aryl- and 3-hetaryl-2-hydroxypropanoic acids via chemoenzymatic reduction of 2-oxo acids, highlighting its versatility in organic synthesis (Sivanathan, Körber, Tent, Werner, & Scherkenbeck, 2015).
Corrosion Inhibition
This compound's derivatives, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT), have been identified as highly efficient corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency of 4-MAT in hydrochloric acid medium can reach up to 98%, making it a potent choice for protecting industrial materials against corrosive damage. This highlights the compound's practical application in extending the life of metals in harsh chemical environments (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Spectrophotometric Determination of Metals
Derivatives of this compound, such as 3-(4-methoxyphenyl)-2-mercaptopropenoic acid (4MF2MP), are used in highly sensitive and selective spectrophotometric methods for determining trace amounts of metals like nickel. The compound forms a complex with Ni(II) in alkaline media, which can be extracted quantitatively with various solvents. This method has been successfully applied to determine nickel in different materials, such as hydrogenated greases, steels, and solders, showcasing the compound's role in analytical chemistry (Izquierdo & Carrasco, 1984).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been used in the synthesis of novel compounds with potential therapeutic properties. For instance, compounds synthesized from a similar structure were evaluated for their antioxidant, anti-inflammatory, and antiulcer activities, demonstrating significant efficacy. This indicates the compound's potential as a precursor in the development of new drugs with diverse therapeutic applications (Subudhi & Sahoo, 2011).
作用機序
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
These changes can trigger a cascade of biochemical reactions, resulting in the observed effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit antioxidant and anticancer activities .
特性
IUPAC Name |
3-(4-methoxyanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-8-4-2-7(3-5-8)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVPARJLXXAYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470153 | |
| Record name | 3-(4-Methoxyanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61916-60-7 | |
| Record name | 3-(4-Methoxyanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
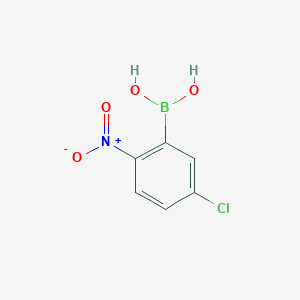
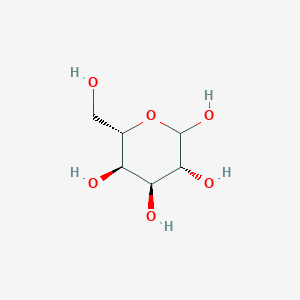
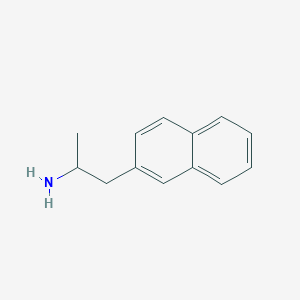
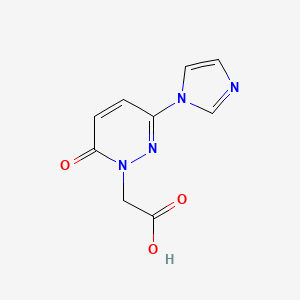
![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)
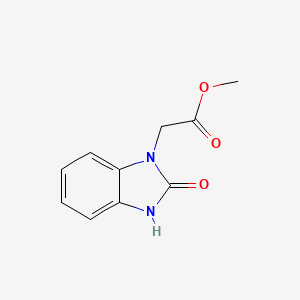
![tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate](/img/structure/B1365111.png)

